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molecular formula C10H16BNO2S B8749410 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No. B8749410
M. Wt: 225.12 g/mol
InChI Key: DNORPNGGHRMZQH-UHFFFAOYSA-N
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Patent
US09056873B2

Procedure details

To a cooled (−25° C.) solution of 5-iodo-3-methylisothiazole (59.5 g, 264 mmol) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (50.2 g, 270 mmol) in anhydrous THF (300 mL) was added dropwise 1.3 M isopropylmagnesium lithium chloride in THF (218 mL, 283 mmol) at a rate which maintained the temperature at −15° C. to −25° C. The reaction mixture was stirred at −10° C. for 5 minutes after the addition was completed. HPLC analysis indicated that the starting material was consumed. A solution of acetic acid (16.19 mL, 283 mmol) in THF (40 mL) was added slowly to the reaction solution at 0° C. Hexanes (250 mL) and MTBE (150 mL) were sequentially added to the reaction mixture. A solid precipitate was formed, which was filtered off by passing the reaction mixture through a pad of Celite. The filtrate was concentrated via rotary evaporation to afford an oil residue, which was dispersed in MTBE (500 mL) through vigorous stirring. Additional precipitate was formed, which was filtered off using a pad of Celite. The filtrate was again concentrated to an oil, and MTBE (200 mL) was added, which formed additional solid precipitate that was filtered off using a pad of Celite. The process was repeated two more times until no more solid was formed when MTBE was added to the oil residue. The oil was dried in a rotary evaporator under high vacuum overnight with a bath temperature of 20° C., which afforded the title compound as an oil (49.55 g, 83%). 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (s, 12H), 2.56 (s, 3H), 7.41 (s, 1H).
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
218 mL
Type
solvent
Reaction Step Two
Quantity
16.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
I[C:2]1[S:6][N:5]=[C:4]([CH3:7])[CH:3]=1.C(O[B:12]1[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]1)(C)C.[Cl-].[Li+].C([Mg+])(C)C.[Cl-].C(O)(=O)C>C1COCC1.CC(OC)(C)C>[CH3:7][C:4]1[CH:3]=[C:2]([B:12]2[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]2)[S:6][N:5]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
59.5 g
Type
reactant
Smiles
IC1=CC(=NS1)C
Name
Quantity
50.2 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg+].[Cl-]
Name
Quantity
218 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16.19 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Hexanes
Quantity
250 mL
Type
solvent
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature at −15° C. to −25° C
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
A solid precipitate was formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
to afford an oil residue, which
CUSTOM
Type
CUSTOM
Details
Additional precipitate was formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated to an oil, and MTBE (200 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
which formed additional solid precipitate that
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
was formed when MTBE
ADDITION
Type
ADDITION
Details
was added to the oil residue
CUSTOM
Type
CUSTOM
Details
The oil was dried in a rotary evaporator under high vacuum overnight with a bath temperature of 20° C., which
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NSC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.55 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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